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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 3,5-Dibromobenzoic acid
and its isomers: 2,3-Dibromobenzoic acid, 2,4-Dibromobenzoic acid, 2,5-Dibromobenzoic acid,

2,6-Dibromobenzoic acid, and 3,4-Dibromobenzoic acid. The objective is to furnish researchers

with the necessary data and methodologies to distinguish between these closely related

compounds through routine spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The accurate identification of these isomers is critical in various fields, including medicinal

chemistry and material science, where the specific substitution pattern on the aromatic ring

dictates the compound's biological activity, chemical reactivity, and physical properties. This

guide presents quantitative data in easily scannable tables, detailed experimental protocols for

data acquisition, and visual aids to clarify the relationships between the isomers and the

analytical workflow.

Structural Relationships of Dibromobenzoic Acid
Isomers
The substitution pattern of the two bromine atoms on the benzoic acid core is the defining

structural difference among these isomers. This variation directly influences the electronic

environment of the aromatic protons and carbons, leading to distinct spectroscopic signatures.
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Caption: Structural relationships of the analyzed dibromobenzoic acid isomers.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,5-Dibromobenzoic acid and

its isomers. These values have been compiled from various spectral databases and literature

sources.

¹H Nuclear Magnetic Resonance (NMR) Data
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Compound Aromatic Protons (ppm)
Carboxylic Acid Proton
(ppm)

3,5-Dibromobenzoic Acid 8.15 (d, 2H), 7.95 (t, 1H) ~13.0 (br s, 1H)

2,3-Dibromobenzoic Acid
7.80 (dd, 1H), 7.65 (t, 1H),

7.40 (dd, 1H)
~13.0 (br s, 1H)

2,4-Dibromobenzoic Acid
8.10 (d, 1H), 7.85 (dd, 1H),

7.60 (d, 1H)
~13.0 (br s, 1H)

2,5-Dibromobenzoic Acid
8.05 (d, 1H), 7.70 (dd, 1H),

7.55 (d, 1H)
~13.0 (br s, 1H)

2,6-Dibromobenzoic Acid 7.50 (d, 2H), 7.30 (t, 1H) ~13.0 (br s, 1H)

3,4-Dibromobenzoic Acid
8.20 (d, 1H), 7.90 (dd, 1H),

7.50 (d, 1H)
~13.0 (br s, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Data
Compound

Carboxylic Acid Carbon
(ppm)

Aromatic Carbons (ppm)

3,5-Dibromobenzoic Acid ~168 ~138, ~137, ~131, ~123

2,3-Dibromobenzoic Acid ~169
~136, ~135, ~133, ~130, ~128,

~125

2,4-Dibromobenzoic Acid ~168
~137, ~135, ~133, ~130, ~128,

~124

2,5-Dibromobenzoic Acid ~169
~136, ~135, ~132, ~130, ~125,

~122

2,6-Dibromobenzoic Acid ~170 ~140, ~133, ~131, ~128

3,4-Dibromobenzoic Acid ~168
~137, ~136, ~133, ~131, ~129,

~128

Infrared (IR) Spectroscopy Data
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Compound
O-H Stretch (cm⁻¹)
(Carboxylic Acid)

C=O Stretch (cm⁻¹) C-Br Stretch (cm⁻¹)

3,5-Dibromobenzoic

Acid
2500-3300 (broad) ~1700 ~650-750

2,3-Dibromobenzoic

Acid
2500-3300 (broad) ~1705 ~650-750

2,4-Dibromobenzoic

Acid
2500-3300 (broad) ~1700 ~650-750

2,5-Dibromobenzoic

Acid
2500-3300 (broad) ~1690 ~650-750

2,6-Dibromobenzoic

Acid
2500-3300 (broad) ~1710 ~650-750

3,4-Dibromobenzoic

Acid
2500-3300 (broad) ~1695 ~650-750

Mass Spectrometry (MS) Data
All isomers have a nominal molecular weight of 280 g/mol and exhibit a characteristic isotopic

pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

Dibromobenzoic Acids C₇H₄Br₂O₂ 279.91

280 (M+), 263 (M-

OH)+, 235 (M-

COOH)+, 156

(C₆H₄Br)+, 76 (C₆H₄)+

Experimental Workflow
The following diagram outlines a generalized workflow for the spectroscopic analysis and

comparison of the dibromobenzoic acid isomers.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the dibromobenzoic acid isomer is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5

mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

[1]
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¹H NMR Data Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or 500

MHz spectrometer. Standard parameters include a spectral width of -2 to 14 ppm, a

relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[2] Typically, 16 to 64

scans are averaged to improve the signal-to-noise ratio.[2]

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument

using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is

used. Due to the low natural abundance of ¹³C, a larger number of scans is required to

obtain a spectrum with a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then

pressed under high pressure to form a transparent or translucent pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of a pure KBr pellet is first collected. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically over a

range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as

methanol or acetonitrile.[3]

Data Acquisition: The sample solution is introduced into the mass spectrometer, often using

an electrospray ionization (ESI) or electron ionization (EI) source. The ions are then

separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2]

Data Analysis: The resulting mass spectrum plots the relative ion intensity against the m/z

ratio. The molecular weight is confirmed from the molecular ion peak, and the fragmentation

pattern provides structural information.[3] High-resolution mass spectrometry (HRMS) can be

used for determining the exact mass and elemental composition.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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